![molecular formula C17H14N2O2 B12937018 1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione CAS No. 67749-18-2](/img/structure/B12937018.png)
1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is a complex heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phthalhydrazide with aromatic aldehydes, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts such as DBU-based ionic liquids to enhance the efficiency and yield of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high purity.
Análisis De Reacciones Químicas
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.
Cyclization: Further cyclization reactions can be performed to create more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione can be compared with other similar compounds such as:
Pyridazinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Phthalazine derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
The uniqueness of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
67749-18-2 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
4-methyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),5,10,12,14,16-hexaene-2,9-dione |
InChI |
InChI=1S/C17H14N2O2/c1-11-5-4-8-18-16(20)14-9-12-6-2-3-7-13(12)10-15(14)17(21)19(11)18/h2-7,9-11H,8H2,1H3 |
Clave InChI |
VJHKQAVORRVILP-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCN2N1C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


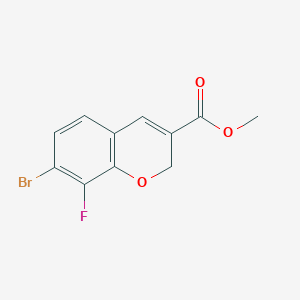


![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
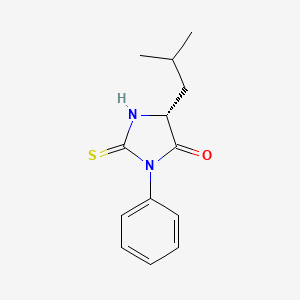

![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
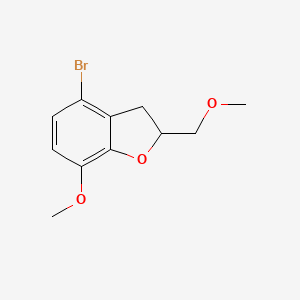

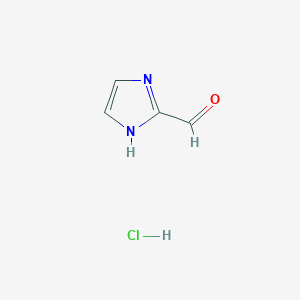
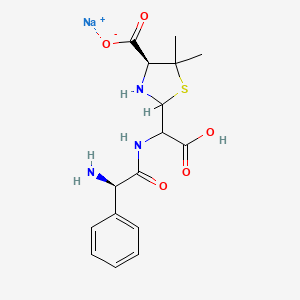
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)

